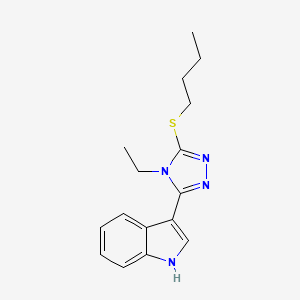
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole, also known as BTE-1, is a chemical compound that has shown promising results in scientific research. This compound is a derivative of indole and triazole, and it has been studied for its potential applications in various fields. In
Mechanism of Action
The mechanism of action of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood, but it has been suggested that it may act as an inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole may also modulate the activity of other enzymes and signaling pathways, leading to its various biological effects.
Biochemical and physiological effects:
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and improvement of cognitive function. These effects are likely mediated by its modulation of cellular signaling pathways and enzyme activity.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is its limited solubility in water, which may require the use of organic solvents or other methods to improve its bioavailability.
Future Directions
There are several future directions for research on 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole, including its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, the development of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole derivatives with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
Synthesis Methods
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can be synthesized using a multistep process that involves the reaction of butylthiol with 4-ethyl-1H-indole-3-carboxaldehyde, followed by the addition of sodium azide and subsequent reduction with hydrogen gas. This process yields 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole as a white solid with a melting point of 234-236°C.
Scientific Research Applications
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has been shown to protect neurons from oxidative stress and improve cognitive function. In antimicrobial activity, 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has shown potential in inhibiting the growth of bacteria and fungi.
properties
IUPAC Name |
3-(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-3-5-10-21-16-19-18-15(20(16)4-2)13-11-17-14-9-7-6-8-12(13)14/h6-9,11,17H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVOKEHFVZQUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

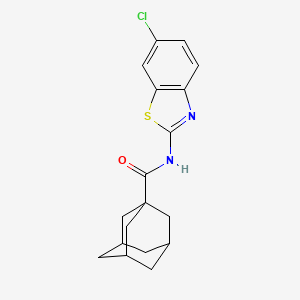
![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)


![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2940430.png)
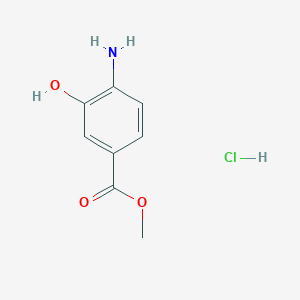
![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2940434.png)

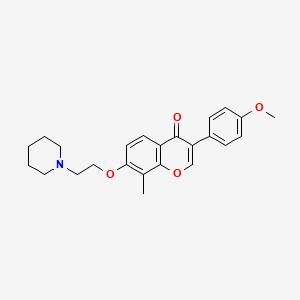
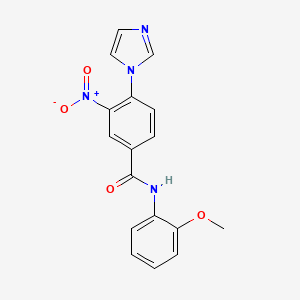
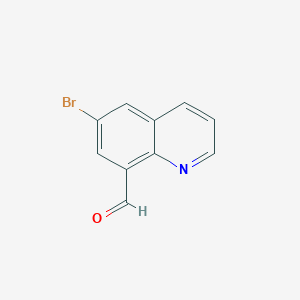
![Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2940444.png)